Colocynthin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Elaterinide is a natural compound found in various plants, most notably in the squirting cucumber (Ecballium elaterium) and the black bryony (Tamus communis) []. It belongs to a class of compounds called cucurbitacins, known for their diverse biological activities []. While elaterinide has a long history of use in traditional medicine, its scientific research applications are still being explored. Here's a closer look at its potential:

Anti-cancer properties

Studies suggest that elaterinide might possess anti-cancer properties. It has been shown to induce cell death in various cancer cell lines, including those of breast, colon, and lung cancer [, , ]. The exact mechanisms behind its anti-cancer effects are still under investigation, but they might involve inhibiting cell proliferation, inducing apoptosis (programmed cell death), and affecting cell cycle progression [].

Anti-inflammatory effects

Elaterinide has also demonstrated anti-inflammatory properties in various studies. It has been shown to reduce inflammation in animal models of diseases like arthritis and colitis []. The mechanisms underlying these effects might involve the suppression of pro-inflammatory mediators and the activation of anti-inflammatory pathways.

Other potential applications

Elaterinide is being investigated for its potential applications in other areas, including:

- Neurological disorders: Studies suggest that elaterinide might have neuroprotective effects and could potentially be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

- Cardiovascular diseases: Elaterinide might also have some cardioprotective effects, but further research is needed to confirm this.

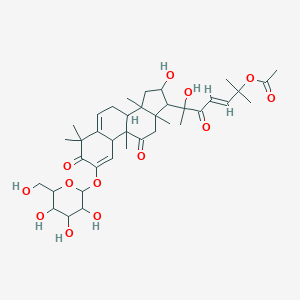

Colocynthin is a bioactive compound derived from the fruit of the plant Citrullus colocynthis, commonly known as colocynth or bitter apple. It belongs to a class of compounds known as cucurbitacins, which are known for their diverse biological activities. Colocynthin is primarily recognized for its laxative properties and has been traditionally used in various medicinal practices, particularly in treating gastrointestinal disorders. The compound has a complex chemical structure, characterized by multiple hydroxyl groups and a glycoside form, which contributes to its pharmacological effects .

Colocynthin exhibits significant biological activities, including:

- Antiproliferative Effects: Research indicates that colocynthin has cytotoxic effects on cancer cell lines such as MDA-MB-231 and HT-29, making it a potential candidate for anticancer therapies .

- Antioxidant Properties: The compound demonstrates antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress .

- Anti-inflammatory Effects: Colocynthin has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

- Laxative Effects: As a stimulant laxative, colocynthin can induce bowel movements, but it must be used cautiously due to its irritant properties on the gastrointestinal tract .

Colocynthin can be extracted from the fruit of Citrullus colocynthis through various methods:

- Solvent Extraction: Common solvents like acetone or hexane are used to extract colocynthin from dried fruit materials. The choice of solvent affects the yield and composition of the extract.

- Column Chromatography: This technique is employed to purify colocynthin from crude extracts, allowing for the isolation of specific compounds based on their chemical properties.

- Chemical Synthesis: Although primarily extracted from natural sources, synthetic methods may also be developed to produce colocynthin analogs for research purposes .

Colocynthin has several applications in both traditional and modern medicine:

- Traditional Medicine: Historically used for treating digestive issues and inflammatory conditions.

- Pharmaceutical Development: Its antiproliferative and antioxidant properties make it a candidate for drug development aimed at cancer treatment and managing oxidative stress-related diseases.

- Cosmetic Industry: Due to its antioxidant effects, colocynthin may be explored for use in skincare formulations aimed at combating oxidative damage .

Colocynthin interacts with various medications and biological systems:

- Drug Interactions: It may enhance the effects of certain drugs like warfarin due to its laxative properties, which can lead to increased bleeding risks. Caution is advised when co-administering with medications that affect potassium levels or blood sugar control .

- Biological Interactions: Studies have shown that colocynthin can modulate immune responses by inhibiting pro-inflammatory cytokines, suggesting potential therapeutic roles in autoimmune diseases .

Colocynthin shares similarities with other cucurbitacins and bioactive compounds derived from plants. Here are some notable comparisons:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Cucurbitacin B | Cucurbita pepo | Anticancer, anti-inflammatory | Stronger cytotoxicity against certain cancer cells |

| Cucurbitacin D | Citrullus lanatus | Antiproliferative | Exhibits lower toxicity compared to colocynthin |

| Momordicoside | Momordica charantia | Antidiabetic, antioxidant | Used primarily for blood sugar regulation |

| Saponins | Various plants | Antimicrobial, antifungal | Broad-spectrum activity but less specific than colocynthin |

Colocynthin is unique due to its potent laxative effect combined with significant cytotoxicity against specific cancer cell lines, making it a subject of interest for both pharmacological research and traditional medicine applications .

Physical Description

XLogP3

Melting Point

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic